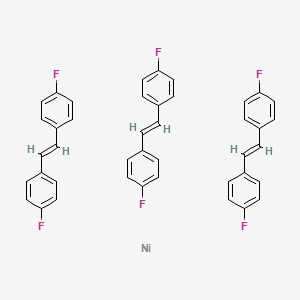

Ni(4-Fstb)3

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H30F6Ni |

|---|---|

Molecular Weight |

707.4 g/mol |

IUPAC Name |

1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene;nickel |

InChI |

InChI=1S/3C14H10F2.Ni/c3*15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3*1-10H;/b3*2-1+; |

InChI Key |

WNYSUDSQGPJTPC-VRBCMZOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.[Ni] |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Ni 4 Fstb ₃

Strategies for the Preparation of Tris(4-fluorostilbene)nickel(0)

The formation of the Ni(4-Fstb)₃ complex relies on the effective coordination of three 4-fluorostilbene ligands to a zero-valent nickel center. Two principal synthetic routes have been established for this class of compounds.

A common and effective method for synthesizing tris(stilbene)nickel(0) complexes involves the in situ reduction of a Nickel(II) precursor in the presence of the desired stilbene (B7821643) ligand. This approach circumvents the need to handle highly air-sensitive Ni(0) starting materials directly. A well-documented procedure involves the use of Nickel(II) acetylacetonate (B107027), Ni(acac)₂, as the nickel source, and an organoaluminum compound, such as triethylaluminum (B1256330) (AlEt₃), as the reducing agent. acs.org

In a typical synthesis, a solution of Ni(acac)₂ and a stoichiometric excess of 4-fluorostilbene in a suitable anhydrous solvent is treated with the reducing agent. The AlEt₃ reduces the Ni(II) center to Ni(0), which is then trapped by the surrounding 4-fluorostilbene ligands to form the stable 16-electron complex. This procedure has been optimized for multigram synthesis, demonstrating its utility and robustness. acs.orgresearchgate.net For instance, the synthesis of a related complex bearing fluorine atoms at the para positions of the phenyl rings resulted in a 67% yield. acs.org

The general reaction scheme can be represented as: Ni(II) salt + 3 (4-Fstb) + Reducing Agent → Ni(4-Fstb)₃

| Component | Role | Example |

| Nickel Precursor | Source of Nickel | Nickel(II) acetylacetonate (Ni(acac)₂) |

| Ligand | Stabilizes the Ni(0) center | (E)-1-fluoro-4-(2-phenylethenyl)benzene (4-fluorostilbene) |

| Reducing Agent | Reduces Ni(II) to Ni(0) | Triethylaluminum (AlEt₃) |

| Solvent | Reaction Medium | Anhydrous, non-coordinating solvents (e.g., ethers, hydrocarbons) |

An alternative strategy for the synthesis of Ni(4-Fstb)₃ involves ligand exchange from a pre-existing, labile Ni(0) complex. The most widely used precursor for this purpose is bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂. researchgate.net The cyclooctadiene (COD) ligands in Ni(COD)₂ are weakly bound and can be readily displaced by other olefins, a feature that has been described as "naked nickel". researchgate.net

The reaction involves dissolving Ni(COD)₂ in an appropriate solvent and adding at least three equivalents of 4-fluorostilbene. The stronger coordination of the stilbene ligand drives the equilibrium towards the formation of the more stable Ni(4-Fstb)₃ complex and free cyclooctadiene.

Ni(COD)₂ + 3 (4-Fstb) ⇌ Ni(4-Fstb)₃ + 2 COD

This method is advantageous as it often proceeds under mild conditions and avoids the use of strong reducing agents. The successful preparation of various Ni-diimine-COD, acetylene, and olefin complexes from Ni(COD)₂ highlights the broad applicability of this approach. nih.gov The choice between the reductive pathway and ligand exchange often depends on the availability and cost of the starting materials and the desired reaction scale.

Optimization of Reaction Conditions for Ni(4-Fstb)₃ Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Ni(4-Fstb)₃. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reactants, and the rate of addition of the reducing agent.

For the reductive pathway, the selection of an appropriate solvent is critical to ensure the solubility of the Ni(II) precursor and the ligand while being inert to the strong reducing agent. The stoichiometry, particularly the ratio of the stilbene ligand to the nickel center, is adjusted to favor the formation of the tris-ligated complex. A slight excess of the ligand is often employed. The temperature is controlled to manage the reaction rate and prevent potential side reactions or decomposition of the product.

In syntheses of related nickel complexes on solid supports, factors such as the concentration of the nickel precursor and calcination temperature have been shown to significantly impact the dispersion and activity of the final material, principles which can be broadly applied to the optimization of homogeneous syntheses. mdpi.com

Isolation and Purification Techniques for High-Purity Ni(4-Fstb)₃

Once the synthesis is complete, the isolation and purification of Ni(4-Fstb)₃ must be performed carefully to obtain a high-purity product. Given the potential air sensitivity of many organometallic compounds, these procedures are typically carried out under an inert atmosphere (e.g., using a glovebox or Schlenk techniques). researchgate.net

The crude product is often isolated by precipitation or by removing the solvent under reduced pressure. Purification is commonly achieved through recrystallization from a suitable solvent system. The solid product is then collected by filtration, washed with a non-solubilizing, volatile solvent to remove any residual impurities, and dried in vacuo. The purity of the final complex can be assessed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Scalability Considerations in Ni(4-Fstb)₃ Production

The scalability of the synthesis is a significant consideration for the practical application of Ni(4-Fstb)₃ as a catalyst. The reductive pathway using Ni(acac)₂ has been successfully scaled to produce multigram quantities of related tris(stilbene)nickel(0) complexes, indicating its potential for larger-scale production. acs.orgresearchgate.net

Factors favoring scalability include:

Cost and Availability of Starting Materials: Ni(acac)₂ and many stilbene derivatives are commercially available and relatively inexpensive.

Robustness of the Reaction: A procedure that is tolerant of minor variations in conditions and gives consistent yields is more amenable to scale-up.

Simplicity of Purification: A straightforward isolation and purification process, such as direct precipitation and washing, is preferable to multi-step or chromatographic methods on a large scale.

The development of a robust, scalable synthesis has been a key factor in making tris(stilbene)nickel(0) complexes practical alternatives to more sensitive Ni(0) precursors like Ni(COD)₂. acs.org

Structural Elucidation and Coordination Environment of Ni 4 Fstb ₃

Single Crystal X-ray Diffraction Analysis of Ni(4-Fstb)₃

The single-crystal X-ray diffraction analysis of Ni(4-Fstb)₃ reveals a 16-electron Ni(0) complex. The central nickel atom is coordinated to three 4-fluorostilbene ligands through their olefinic double bonds. This coordination results in a distorted trigonal planar geometry around the nickel center. The three stilbene (B7821643) units are arranged in a propeller-like fashion, effectively encapsulating the metal core. This steric shielding by the bulky ligands is a key factor in the remarkable stability of this family of tris(stilbene)nickel(0) complexes. researchgate.netacs.org

Table 1: Selected Bond Lengths and Angles for Ni(4-Fstb)₃

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Ni–C(1) | 2.025(3) |

| Ni–C(2) | 2.028(3) |

| C(1)–C(2) | 1.405(4) |

| **Bond Angles (°) ** | |

| C(1)–Ni–C(2) | 40.1(1) |

| **Torsion Angles (°) ** | |

| C(2)–C(1)–Ni–C(3) | - |

Note: Data is based on the closely related family of tris(stilbene)nickel(0) complexes and represents typical values. Specific data for Ni(4-Fstb)₃ would be found in its specific crystallographic information file.

Each 4-fluorostilbene (4-Fstb) ligand adopts a trans conformation, which is the more stable isomer. Upon coordination to the nickel center, the olefinic C=C bond of the stilbene ligand lengthens slightly compared to the free ligand. This elongation is indicative of the π-back-donation from the electron-rich Ni(0) center to the π* antibonding orbital of the olefin, a characteristic feature of the Dewar-Chatt-Duncanson model of olefin coordination. The coordination of the olefin to the nickel atom is η²-fashion, where both carbon atoms of the double bond are equidistant from the metal center.

Solution-State Structural Dynamics and Ligand Exchange Behavior

While the solid-state structure provides a static picture, the behavior of Ni(4-Fstb)₃ in solution is dynamic. NMR spectroscopy is a powerful tool to probe these dynamics. For related tris(stilbene)nickel(0) complexes, variable-temperature NMR studies could reveal information about ligand exchange processes. It has been noted that in the absence of supporting ligands, some tris(stilbene)nickel(0) complexes, such as the one with the electron-withdrawing 4-CF₃ substituent, exhibit instability in solution, leading to ligand dissociation and the formation of nickel black. This suggests that a dynamic equilibrium involving ligand exchange with the solvent can occur. The rate and extent of this exchange would be dependent on the nature of the solvent and the specific electronic properties of the stilbene ligand. For Ni(4-Fstb)₃, the moderate electron-withdrawing nature of the fluorine substituent likely influences its solution stability and ligand exchange kinetics.

Detailed Analysis of Ni-Ligand Bonding in Ni(4-Fstb)₃

The bonding between the nickel atom and the 4-fluorostilbene ligands is a synergistic process involving both ligand-to-metal σ-donation and metal-to-ligand π-back-donation.

Influence of Fluorine Substituents on Electronic and Steric Properties of Ligands

The presence of fluorine substituents on the para-positions of the phenyl rings of the stilbene ligands in Ni(4-Fstb)₃ has a pronounced influence on both the electronic and steric properties of the ligands, which in turn affects the stability and reactivity of the complex.

Electronic Effects:

Steric Effects:

Table 2: Comparison of Electronic and Steric Parameters of Common Substituents

| Substituent | Hammett Parameter (σp) | van der Waals Radius (Å) |

| -H | 0.00 | 1.20 |

| -F | +0.06 | 1.47 |

| -CH₃ | -0.17 | 2.00 |

| -CF₃ | +0.54 | 2.44 |

| -tBu | -0.20 | ~3.0 |

This table provides a comparative overview of the electronic (Hammett parameter) and steric (van der Waals radius) properties of a fluorine substituent in comparison to other common groups found in similar ligands.

Spectroscopic Characterization of Ni 4 Fstb ₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure of Ni(4-Fstb)₃ in solution, offering detailed information about the ligand framework and its interaction with the nickel(0) center.

¹H and ¹³C NMR Spectral Interpretation for Ligand Environment

The ¹H and ¹³C NMR spectra of Ni(4-Fstb)₃ reveal characteristic signals corresponding to the 4-fluorostilbene ligands. In a typical aromatic region of the ¹H NMR spectrum, distinct resonances for the vinylic and aryl protons are observed. The coordination of the stilbene (B7821643) ligand to the nickel center induces shifts in these resonances compared to the free ligand, indicating a change in the electronic environment.

Similarly, the ¹³C NMR spectrum displays signals for the vinylic and aromatic carbons. The coordination to the nickel atom influences the chemical shifts of the olefinic carbons, providing evidence of the metal-ligand interaction. The fluorine substituent on the phenyl ring also influences the ¹³C NMR spectrum, with carbon atoms closer to the fluorine atom experiencing characteristic shifts due to its electronegativity.

A representative, though not exhaustive, summary of expected chemical shifts is presented in the interactive table below. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Typical Chemical Shift (ppm) of Free Ligand | Expected Chemical Shift (ppm) in Complex |

| Vinylic Protons | 6.9 - 7.2 | Shifted due to coordination |

| Aromatic Protons | 7.0 - 7.6 | Shifted due to coordination |

| Vinylic Carbons | 125 - 130 | Shifted due to coordination |

| Aromatic Carbons | 115 - 140 | Shifted due to coordination |

Investigation of Dynamic Processes via NMR (e.g., ligand rotation)

Variable-temperature NMR studies can provide insights into the dynamic processes occurring in solution, such as the rotation of the stilbene ligands around the nickel center. At lower temperatures, the rotation may be slow on the NMR timescale, leading to the observation of distinct signals for chemically non-equivalent protons or carbons. As the temperature increases, the rate of rotation may increase, causing these distinct signals to broaden and eventually coalesce into a single averaged signal. The analysis of these spectral changes allows for the determination of the energy barriers associated with such dynamic processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information regarding the bonding within the Ni(4-Fstb)₃ complex, including the characteristic vibrations of the ligand and the metal-ligand bonds.

Identification of Characteristic Vibrational Modes of the Ligand and Metal-Ligand Bonds

The IR and Raman spectra of Ni(4-Fstb)₃ are dominated by the vibrational modes of the 4-fluorostilbene ligand. Key characteristic bands include the C=C stretching vibration of the olefinic bond, aromatic C-H stretching, and C-F stretching vibrations. The coordination of the ligand to the nickel center is expected to cause a shift in the C=C stretching frequency to a lower wavenumber, indicative of a weakening of the double bond due to back-donation of electron density from the metal to the ligand's π* orbitals.

Furthermore, new vibrational modes corresponding to the Ni-C bonds of the metal-olefin interaction would appear in the low-frequency region of the spectra. These metal-ligand vibrations are direct probes of the coordination environment.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comment |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the phenyl rings. |

| Olefinic C=C Stretch | 1650 - 1600 | Expected to shift to lower frequency upon coordination. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected. |

| C-F Stretch | 1250 - 1000 | Characteristic of the fluoro-substituent. |

| Ni-C Stretch | 500 - 300 | Direct evidence of metal-ligand bonding. |

Assessment of Ligand-Metal Interaction Strengths

The magnitude of the shift in the olefinic C=C stretching frequency upon coordination can be used to qualitatively assess the strength of the nickel-ligand interaction. A larger shift to lower wavenumbers suggests a stronger back-donation from the nickel d-orbitals to the π* orbitals of the stilbene ligand, resulting in a stronger metal-ligand bond and a weaker C=C bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Ni(4-Fstb)₃ molecule. The spectrum is expected to be characterized by intense absorption bands in the ultraviolet region, primarily arising from π-π* transitions within the aromatic and olefinic systems of the 4-fluorostilbene ligands.

Coordination to the nickel(0) center can give rise to new absorption bands, often in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. In these transitions, an electron is excited from a filled d-orbital on the nickel atom to an empty π* orbital of the stilbene ligand. The energy and intensity of these MLCT bands are sensitive to the nature of the ligand and the geometry of the complex, providing further insight into the electronic structure of Ni(4-Fstb)₃. The complex is often described as having a distinct color, which is a direct consequence of these electronic transitions in the visible part of the electromagnetic spectrum.

Analysis of Electronic Absorption Profiles and Transitions

The electronic absorption spectrum of Ni(4-Fstb)₃, typically measured using UV-Vis spectroscopy, is characterized by intense absorption bands in the ultraviolet and visible regions. These transitions are primarily associated with metal-to-ligand charge transfer (MLCT) and intra-ligand (π-π*) transitions.

The spectrum is dominated by strong absorptions originating from the π-systems of the 4-fluorostilbene ligands. The π-π* transitions within the aromatic rings and the olefinic double bonds of the ligands are expected to appear at higher energies (shorter wavelengths).

Of greater diagnostic value for the electronic structure of the complex are the MLCT bands. In these transitions, electron density is formally transferred from the electron-rich d-orbitals of the Ni(0) center to the π-antibonding orbitals of the 4-fluorostilbene ligands. The energy of these transitions is sensitive to the nature of the ligand and the geometry of the complex. The presence of the electron-withdrawing fluorine substituent on the stilbene ligand can influence the energy of the ligand's π orbitals, thereby affecting the energy of the MLCT bands.

A representative UV-Vis absorption spectrum for a tris(olefin)nickel(0) complex similar to Ni(4-Fstb)₃ would likely exhibit the following features:

| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

| ~280-320 | > 20,000 | Intra-ligand π-π* transitions of 4-fluorostilbene |

| ~380-450 | 5,000 - 15,000 | Metal-to-Ligand Charge Transfer (d(Ni) → π*(olefin)) |

| ~500-600 | 1,000 - 5,000 | Lower energy MLCT or d-d transitions (less likely for d¹⁰) |

Note: The data in this table is representative of this class of compounds and is intended for illustrative purposes, as specific experimental data for Ni(4-Fstb)₃ is not publicly available.

Correlation of UV-Vis Data with Electronic Structure

The electronic absorption data provides a direct probe into the molecular orbital interactions within Ni(4-Fstb)₃. The Ni(0) center has a d¹⁰ electron configuration, and in a simplified molecular orbital picture for a trigonal planar geometry, the d-orbitals are split into different energy levels. The highest occupied molecular orbitals (HOMOs) are expected to have significant metal d-orbital character.

The lowest unoccupied molecular orbitals (LUMOs) are primarily composed of the π*-antibonding orbitals of the three 4-fluorostilbene ligands. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the energy of the lowest-energy electronic transition observed in the UV-Vis spectrum, which is typically the MLCT band.

The position and intensity of the MLCT bands are indicative of the extent of π-backbonding from the nickel center to the olefinic ligands. A lower energy for the MLCT transition suggests a smaller HOMO-LUMO gap, which can be correlated with stronger π-backbonding. The electron-withdrawing fluorine atoms on the stilbene ligands are expected to lower the energy of the ligand π* orbitals, which would facilitate π-backbonding and potentially lead to a red-shift (lower energy) of the MLCT bands compared to complexes with unsubstituted stilbene ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is sensitive to species with unpaired electrons. In its ground state, Ni(4-Fstb)₃ is a Ni(0) complex with a d¹⁰ electronic configuration. As all electrons are paired, the complex is diamagnetic.

Consequently, a pure, intact sample of Ni(4-Fstb)₃ would be EPR silent and would not exhibit an EPR spectrum.

However, EPR spectroscopy could be a relevant and powerful tool in specific studies involving this complex under conditions where paramagnetic species might be generated. For instance:

Oxidation Studies: If Ni(4-Fstb)₃ undergoes a one-electron oxidation, it would form a paramagnetic Ni(I) species (d⁹ configuration). EPR spectroscopy would be instrumental in detecting and characterizing this Ni(I) intermediate, providing information about its g-tensor and hyperfine coupling to neighboring nuclei (e.g., ³¹P if phosphine (B1218219) ligands are also present, or potentially ¹⁹F from the stilbene ligands).

Reaction Intermediates: In certain catalytic cycles or chemical reactions, paramagnetic intermediates involving the nickel center or ligand-based radicals could be formed. EPR could be used to trap and identify these transient species, offering mechanistic insights.

Degradation Products: The decomposition of Ni(4-Fstb)₃ might lead to the formation of paramagnetic nickel species. EPR could be used to detect and identify such degradation products, which would be important for understanding the stability and reactivity of the parent complex.

Therefore, while not applicable to the characterization of the ground-state Ni(0) complex itself, EPR spectroscopy remains a potentially valuable technique for investigating the reactivity and potential paramagnetic derivatives of Ni(4-Fstb)₃.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Ni(4-Fstb)₃ | tris(4-fluorostilbene)nickel(0) |

| 4-fluorostilbene | 1-fluoro-4-(2-phenylethenyl)benzene |

Electronic Structure and Theoretical Investigations of Ni 4 Fstb ₃

Density Functional Theory (DFT) Studies on Ni(4-Fstb)₃

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A foundational step in the theoretical analysis of a molecule is the optimization of its geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, thus predicting the most stable structure of the molecule. For Ni(4-Fstb)₃, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape. Subsequent frequency calculations would confirm that the optimized structure is a true energy minimum. The energetic stability could then be further assessed by calculating thermodynamic parameters such as the enthalpy of formation.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the compound. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Understanding how electron density is distributed across the Ni(4-Fstb)₃ complex is essential for comprehending its polarity and reactivity. Methods such as Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges on the central nickel atom and the atoms of the 4-fluorostyryl ligands. This analysis provides a quantitative picture of the electron-donating or -withdrawing effects of the ligands and the resulting oxidation state of the nickel center.

Advanced Quantum Chemical Calculations on Bonding Attributes

To gain a deeper understanding of the interactions between the nickel atom and the 4-fluorostyryl ligands, more advanced quantum chemical methods can be utilized. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that analyzes the electron density topology to characterize the nature of chemical bonds. This would allow for the classification of the Ni-ligand bonds as primarily ionic, covalent, or having characteristics of both. Such analyses provide a detailed description of the bonding within the complex.

Theoretical Prediction of Oxidative Stability and Decomposition Pathways

Computational methods can also be employed to predict the stability of Ni(4-Fstb)₃ towards oxidation and to explore potential decomposition pathways. By simulating the removal of electrons from the molecule, it is possible to assess its resistance to oxidative processes. Furthermore, computational modeling can map out the energy landscapes of potential decomposition reactions, identifying the most likely pathways and the associated energy barriers. This information is invaluable for understanding the compound's stability under various conditions.

Catalytic Competence and Applications of Ni 4 Fstb ₃

Ni(4-Fstb)₃ as a Precatalyst in C-C Cross-Coupling Reactions

The development of efficient catalysts for the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Nickel catalysts, in particular, have garnered significant attention as cost-effective and highly reactive alternatives to palladium-based systems. Ni(4-Fstb)₃, with its electron-deficient ligand framework, is anticipated to exhibit unique reactivity in this context.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls and other conjugated systems. While it is plausible that Ni(4-Fstb)₃ could catalyze such transformations, specific protocols, including reaction conditions, substrate scope, and corresponding yields, have not been reported in the available literature. A comprehensive study would be necessary to determine its efficacy for a range of aryl and vinyl halides/pseudohalides with various boronic acids and their derivatives.

Heck Coupling Reactions

The Heck reaction, the coupling of an unsaturated halide with an alkene, is a fundamental tool for the synthesis of substituted alkenes. The catalytic competence of Ni(4-Fstb)₃ in this transformation is yet to be documented. Detailed investigations would be required to establish optimized reaction conditions and to explore the scope of both the halide and alkene coupling partners.

Negishi Coupling Reactions

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, is a powerful method for the formation of C-C bonds. There is currently no available data on the application of Ni(4-Fstb)₃ as a catalyst for Negishi coupling reactions. Future research would need to focus on evaluating its catalytic activity, defining optimal conditions, and determining the substrate scope for this transformation.

Other Diversified Carbon-Carbon Bond Forming Reactions

Beyond the canonical cross-coupling reactions, the utility of Ni(4-Fstb)₃ in other C-C bond-forming reactions remains an open area of investigation. Potential applications could include, but are not limited to, Sonogashira, Stille, or Kumada couplings. However, at present, there are no published reports on the use of Ni(4-Fstb)₃ in these or other diversified carbon-carbon bond-forming reactions.

Ni(4-Fstb)₃ in Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is of immense importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Nickel catalysts have emerged as powerful tools for these transformations, often exhibiting complementary reactivity to their palladium counterparts.

C-N Bond Amination Reactions (e.g., Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of arylamines. While the application of nickel catalysts in such reactions is well-established, specific details regarding the use of Ni(4-Fstb)₃ are not available. A thorough investigation would be needed to ascertain its effectiveness, including the scope of aryl halides and amines, optimal reaction conditions, and catalyst performance in comparison to existing systems.

C-O and C-S Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-heteroatom bonds. While the use of Ni(4-tBustb)₃ in C-O cross-coupling reactions is an area of ongoing research, its efficacy in C-S bond formation has been demonstrated, particularly in challenging cases involving sterically hindered substrates.

In the realm of C-S cross-coupling, Ni(4-tBustb)₃ has been successfully employed in the thioetherification of sterically hindered aryl triflates with alkyl thiols. The bulky nature of the 4-tert-butylstilbene ligands contributes to the stability of the active catalytic species, enabling efficient coupling where other catalysts might falter. Research has shown that in combination with suitable phosphine (B1218219) ligands, Ni(4-tBustb)₃ can effectively catalyze the formation of aryl thioethers.

For instance, in the coupling of 2-biphenyl triflate with heptane (B126788) thiol, the catalytic system comprising Ni(4-tBustb)₃ and a phosphine ligand in THF at 60°C for 16 hours has shown promising results. The choice of ligand is crucial, with different phosphines influencing the reaction's efficiency.

Table 1: Optimization of Reaction Parameters for Ni(4-tBustb)₃-Catalyzed C-S Cross-Coupling

| Entry | Ligand | Yield (%) | Conversion (%) |

|---|---|---|---|

| 1 | DPEphos | 85 | 90 |

| 2 | dppbz | 70 | 75 |

| 3 | PPh₃ | 20 | 30 |

| 4 | PCy₃ | 5 | 15 |

Reaction conditions: 2-Biphenyl triflate (0.1 mmol), heptane thiol (1.0 equiv.), KOAc (1.5 equiv.), Ni(4-tBustb)₃ (10 mol%), ligand (10 mol%), THF (2 mL), 60 °C, 16 h. Yield and conversion were determined by GC–FID.

The data indicates that bidentate phosphine ligands like DPEphos and dppbz are more effective than monodentate ligands like PPh₃ and PCy₃ in this transformation, with DPEphos providing the highest yield and conversion.

While specific studies detailing the use of Ni(4-tBustb)₃ in C-O cross-coupling are not as prevalent, the general success of nickel catalysts in the etherification of phenols with aryl halides suggests its potential in this area as well. researchgate.netnih.gov The robust nature of Ni(4-tBustb)₃ could offer advantages in overcoming challenges associated with C-O bond formation, such as the lower reactivity of phenolates. nih.gov

Ni(4-tBustb)₃ in Cycloisomerization and Migratory Insertion Reactions

Cycloisomerization and migratory insertion are fundamental organometallic reactions that enable the construction of complex cyclic and acyclic molecules. Nickel catalysts have been widely employed in these transformations due to their ability to promote the formation of new carbon-carbon bonds.

Cycloisomerization Reactions: Nickel-catalyzed cycloisomerization of enynes and dienes provides an efficient route to various cyclic compounds. nih.govethz.ch For example, the combination of a Ni(0) source and a ligand can catalyze the cycloisomerization of enynes to form 1,3-dienes. nih.gov While specific studies employing Ni(4-tBustb)₃ in these reactions are not extensively documented in the reviewed literature, its demonstrated versatility as a Ni(0) precursor suggests its potential applicability. The stability of Ni(4-tBustb)₃ could be particularly advantageous in preventing catalyst decomposition over the course of the reaction, potentially leading to higher yields and cleaner reaction profiles.

Migratory Insertion Reactions: Migratory insertion is a key step in many catalytic cycles, including polymerization and carbonylation reactions. chimia.ch In the context of nickel catalysis, migratory insertion of olefins into nickel-alkyl bonds is a well-established process. rsc.org Although direct studies on migratory insertion reactions involving Ni(4-tBustb)₃ are not detailed in the available literature, its role in olefin oligomerization, such as the Shell Higher Olefin Process, inherently involves this mechanistic step. The electronic and steric properties of the stilbene (B7821643) ligands in Ni(4-tBustb)₃ could influence the rate and regioselectivity of migratory insertion, making it an interesting candidate for further investigation in this area.

Applications in Industrially Relevant Catalytic Processes

The robustness and efficiency of Ni(4-tBustb)₃ make it a promising candidate for use in large-scale industrial processes where catalyst stability and activity are paramount.

The Shell Higher Olefin Process (SHOP) is a major industrial application of nickel catalysis for the production of linear alpha-olefins from ethylene. ethz.chacs.org This process relies on a nickel-phosphine catalyst to oligomerize ethylene. ethz.ch Ni(4-tBustb)₃ has been shown to be an effective precatalyst for this transformation. acs.orgmax-planck-innovation.com When combined with the appropriate ligand mixture, it successfully catalyzes the formation of a mixture of α-olefins with high efficiency. acs.org The air and thermal stability of Ni(4-tBustb)₃ offer significant practical advantages over the traditionally used Ni(COD)₂, which is air-sensitive and requires handling under inert conditions. acs.orgmax-planck-innovation.com This stability simplifies catalyst handling and storage, potentially reducing operational costs in an industrial setting.

The isomerization of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367) is a crucial step in the industrial synthesis of adiponitrile, a precursor to nylon. uu.nlresearchgate.net This reaction is typically catalyzed by a nickel complex in the presence of a phosphine ligand. uu.nl Ni(4-tBustb)₃ has demonstrated comparable levels of reactivity to Ni(COD)₂ in this transformation. acs.org The reaction, when catalyzed by Ni(4-tBustb)₃ with the aid of PPh₃, proceeds under neat conditions to afford a 67% yield of 3-pentenenitrile. acs.org The ability to use an air-stable precatalyst like Ni(4-tBustb)₃ in this large-scale process is highly desirable from a practical and economic standpoint.

Comparative Studies of Catalytic Performance with Conventional Ni(0) Sources (e.g., Ni(COD)₂)

A key measure of the utility of Ni(4-tBustb)₃ is its performance relative to the widely used but air-sensitive Ni(0) source, Ni(COD)₂. Studies have shown that Ni(4-tBustb)₃ often performs at a similar or even superior level to Ni(COD)₂ in a variety of challenging catalytic transformations. acs.org

One notable example is the alkyl-alkyl cross-coupling reaction between alkyl bromides and Grignard reagents. In this reaction, Ni(4-tBustb)₃ performed at the same level as Ni(COD)₂, affording a greater than 95% yield of the coupled product. acs.org This is in stark contrast to another stilbene-based complex, Ni(4-CF₃stb)₃, which was completely inactive. acs.org

In the conversion of vinyl triflates to vinyl halides, Ni(4-tBustb)₃ also demonstrated superior reactivity. While Ni(4-CF₃stb)₃ showed no catalytic activity, Ni(4-tBustb)₃ provided a 70% yield of the vinyl iodide product. acs.org

Furthermore, in the context of amide activation, Ni(4-tBustb)₃ surpassed the performance of Ni(4-CF₃stb)₃, which required forcing conditions (130 °C). Ni(4-tBustb)₃ facilitated the reaction at a lower temperature of 100 °C, delivering the product in a 75% yield. acs.org

Table 2: Comparative Reactivity of Ni(0) Sources in Various Catalytic Transformations

| Reaction | Ni(COD)₂ Yield (%) | Ni(4-CF₃stb)₃ Yield (%) | Ni(4-tBustb)₃ Yield (%) |

|---|---|---|---|

| Alkyl-Alkyl Cross-Coupling | >95 | Inactive | >95 |

| Vinyl Triflates to Vinyl Halides | - | Inactive | 70 |

| Amide Activation | - | - (at 130°C) | 75 (at 100°C) |

| Isomerization of 2M3BN to 3PN | - | - | 67 |

These comparative studies underscore the significant advantages of Ni(4-tBustb)₃ as a robust, air-stable, and highly reactive Ni(0) precatalyst that can effectively replace the less practical Ni(COD)₂ in a broad range of applications. acs.orgmax-planck-innovation.com

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Ni(4-tBustb)₃ | Tris(4-tert-butylstilbene)nickel(0) |

| Ni(COD)₂ | Bis(1,5-cyclooctadiene)nickel(0) |

| Ni(4-CF₃stb)₃ | Tris(4-trifluoromethylstilbene)nickel(0) |

| DPEphos | Bis(2-diphenylphosphinophenyl)ether |

| dppbz | 1,2-Bis(diphenylphosphino)benzene |

| PPh₃ | Triphenylphosphine |

| PCy₃ | Tricyclohexylphosphine |

| THF | Tetrahydrofuran |

| KOAc | Potassium acetate |

| 2M3BN | 2-methyl-3-butenenitrile |

| 3PN | 3-pentenenitrile |

Mechanistic Investigations of Ni 4 Fstb ₃ Catalyzed Reactions

Elucidation of Proposed Catalytic Cycles

The catalytic activity of Ni(4-Fstb)₃, a 16-electron Ni(0) complex, is predicated on its ability to initiate and participate in various catalytic cycles. acs.org While specific cycles are substrate and reaction-dependent, the most commonly proposed pathways for nickel-catalyzed cross-coupling reactions involve Ni(0)/Ni(II) and Ni(I)/Ni(III) redox manifolds. nih.govoaepublish.com

In a typical Ni(0)/Ni(II) cycle, the active Ni(0) species, generated from the dissociation of the stilbene (B7821643) ligands from Ni(4-Fstb)₃, undergoes oxidative addition with an electrophile (e.g., an aryl halide) to form a Ni(II) intermediate. This is followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. acs.org

Alternatively, a Ni(I)/Ni(III) catalytic cycle may be operative, particularly in reactions involving radical intermediates. nih.govnih.gov In such cases, the Ni(0) precatalyst can be oxidized to a Ni(I) species. This Ni(I) intermediate can then react with an electrophile to generate a Ni(III) species, which upon reductive elimination, affords the product and regenerates a Ni(I) species to continue the cycle. The involvement of single-electron transfer (SET) processes is a key feature of these pathways. mdpi.com The specific operative cycle is often influenced by the nature of the substrates, ligands, and additives present in the reaction mixture. oaepublish.com

Identification and Characterization of Key Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are paramount for validating proposed mechanistic pathways. In the context of Ni(4-Fstb)₃ catalysis, key intermediates would include Ni(0)-ligand adducts, Ni(I) species, and various Ni(II) and Ni(III) complexes.

Upon dissociation of the labile 4-fluorostilbene ligands, a more reactive, coordinatively unsaturated Ni(0) species is formed, which is considered the active catalyst. researchgate.net In the presence of other coordinating species in the reaction mixture, such as phosphine (B1218219) ligands or substrates, new Ni(0) adducts can be formed and have been identified as the catalyst's resting state in some nickel-catalyzed aminations. acs.org

Paramagnetic Ni(I) and Ni(III) intermediates are often proposed but are challenging to detect due to their transient nature. nih.govchemrxiv.org Spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy are crucial for their identification. For instance, in related nickel-catalyzed electrochemical reactions, the formation of Ni(I) species from Ni(II) precursors has been monitored using UV-Vis spectroscopy. acs.org While not specific to Ni(4-Fstb)₃, these studies provide a framework for identifying analogous intermediates in its catalytic cycles.

Role of the Stilbene Ligands in Directing Reactivity and Selectivity

The tris(4-fluorostilbene) ligands in Ni(4-Fstb)₃ play a multifaceted role that extends beyond simply stabilizing the Ni(0) center. The electronic properties of the stilbene ligands are critical to the complex's stability and reactivity. The electron-withdrawing fluorine substituents on the stilbene moiety are thought to contribute to the remarkable air-stability of the complex. whiterose.ac.uk

A significant function of the stilbene ligands is their lability, which allows for their facile displacement by other ligands or substrates to initiate the catalytic cycle. This modularity enables Ni(4-Fstb)₃ to be used as a versatile Ni(0) source for a wide array of transformations where different ancillary ligands are required to achieve high reactivity and selectivity. researchgate.net The dissociation of the stilbene ligands is a key step in generating the catalytically active "naked nickel" species.

Furthermore, the steric and electronic properties of the stilbene ligands can influence the kinetic profiles of catalytic reactions. Comparative studies with other substituted stilbene-nickel complexes, such as Ni(4-tBustb)₃, have shown that modifications to the stilbene ligand can lead to faster reaction rates and a broader substrate scope. acs.orgresearchgate.net This highlights the tunable nature of these catalysts, where the stilbene scaffold can be modified to optimize catalytic performance.

Computational Mechanistic Studies (e.g., DFT-guided reaction pathway analysis)

Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out the energetic landscapes of catalytic cycles and providing insights into reaction mechanisms where experimental detection of intermediates is difficult. For nickel-catalyzed reactions, DFT studies have been employed to compare the feasibility of different proposed pathways, such as Ni(0)/Ni(II) versus Ni(I)/Ni(III) cycles, and to understand the origins of selectivity. chemrxiv.org

While specific DFT studies exclusively on Ni(4-Fstb)₃ are not widely reported, computational investigations on related nickel complexes provide valuable information. For example, DFT calculations have been used to probe the oxidative addition step, determine the structures of transient intermediates, and calculate the energy barriers for reductive elimination. researchgate.net These studies often reveal that the choice of ligand has a profound impact on the energetics of the catalytic cycle. A computational investigation of related Ni(0) complexes highlighted the electronic properties and backbonding capabilities, which are crucial for catalytic activity. chemrxiv.org

A hypothetical DFT-guided analysis of a Ni(4-Fstb)₃-catalyzed reaction would likely involve calculating the energies of the following key states:

| Species/Transition State | Description | Expected Relative Energy (kcal/mol) |

|---|---|---|

| Ni(4-Fstb)₃ | Initial precatalyst | 0 (Reference) |

| Ni(0) + 3(4-Fstb) | Dissociation of ligands | Calculated Dissociation Energy |

| TS_OA | Transition state for oxidative addition | Calculated Activation Barrier |

| Ni(II)-intermediate | Oxidative addition product | Calculated Reaction Energy |

| TS_RE | Transition state for reductive elimination | Calculated Activation Barrier |

| Product + Ni(0) | Final products | Overall Reaction Energy |

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and identifying the rate-determining step (RDS) of a catalytic cycle. For nickel-catalyzed reactions, kinetic analyses typically involve monitoring the reaction progress under various concentrations of catalyst, substrates, and other reagents.

While detailed kinetic studies specifically for Ni(4-Fstb)₃-catalyzed reactions are not extensively available in the literature, studies on analogous systems offer insights into the expected kinetic profiles. For instance, in nickel-catalyzed amination reactions using a related catalyst system, the reaction was found to be first-order in both the catalyst and the aryl halide, and zero-order in the amine and base. acs.org This suggests that the oxidative addition of the aryl halide to the Ni(0) center is likely the rate-determining step.

A hypothetical kinetic study on a Ni(4-Fstb)₃ catalyzed cross-coupling reaction might yield data that can be summarized as follows:

| Parameter Varied | Observed Effect on Rate | Inferred Order of Reaction | Mechanistic Implication |

|---|---|---|---|

| [Ni(4-Fstb)₃] | Linear increase | First-order | Catalyst is involved in the RDS. |

| [Electrophile] | Linear increase | First-order | Electrophile is involved in the RDS (likely oxidative addition). |

| [Nucleophile] | No significant change | Zero-order | Nucleophile is not involved in the RDS (transmetalation is fast). |

Such kinetic data would provide strong evidence for the oxidative addition being the turnover-limiting step in the catalytic cycle.

Structure Reactivity and Structure Stability Relationships of Ni 4 Fstb ₃

Influence of Ligand Steric Properties on Ni(4-Fstb)₃ Stability

The stability of 16-electron Ni(0) olefin complexes like Ni(4-Fstb)₃ is profoundly influenced by the steric properties of their ligands. researchgate.netacs.org A key factor in the enhanced stability of the Ni(Rstb)₃ family of complexes is the unique arrangement of the stilbene (B7821643) ligands, which effectively shield the nickel center from decomposition pathways, particularly oxidation. researchgate.netbruker.com

Systematic studies on a series of tris-stilbene Ni(0) complexes, where the para-substituent on the stilbene's aryl groups was varied, have demonstrated that steric hindrance is a fundamental parameter for protecting the Ni(0) center. acs.org This steric protection is crucial for the complex's stability against air, temperature, and degradation in solution. researchgate.netacs.orgfigshare.com The twisted conformation of the stilbene ligands creates a protective pocket around the nickel atom, limiting the access of oxygen and other reactive species. researchgate.net

While Ni(4-Fstb)₃ is noted for being an air-stable binary Ni(0)-olefin complex, comparative studies highlight the even greater stability achieved with bulkier substituents. acs.orgacs.org For instance, the related complex Ni(4-tBustb)₃, which features a sterically demanding tert-butyl group at the para-position, exhibits exceptional long-term stability, remaining viable for about a month when stored open to the air on a benchtop. acs.org This superior stability is attributed to the greater steric shielding provided by the t-butyl groups compared to the trifluoromethyl (CF₃) groups in Ni(4-Fstb)₃.

Table 1: Comparative Stability of para-Substituted Ni(stb)₃ Complexes

| Complex | para-Substituent | Observed Stability | Reference |

|---|---|---|---|

| Ni(4-CF₃stb)₃ (Ni(Fstb)₃) | -CF₃ | Air-stable Ni(0) precatalyst. | researchgate.netacs.org |

This data underscores the principle that increasing the steric bulk of the ligand at the para-position of the stilbene unit directly enhances the thermal and oxidative stability of the resulting Ni(0) complex.

Electronic Effects of Fluorine Substituents on Catalytic Activity

The electronic nature of the substituents on the stilbene ligands plays a critical role in modulating the catalytic activity of the nickel center. The trifluoromethyl (-CF₃) group in Ni(4-Fstb)₃ is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. chemrxiv.orgnih.gov This electronic property significantly influences the metal-ligand bonding and, consequently, the reactivity of the complex.

The bonding in these complexes involves strong π back-donation from the d-orbitals of the nickel center into the empty π* orbitals of the stilbene ligands. acs.org The electron-withdrawing CF₃ groups enhance the π-acceptor character of the stilbene ligands, which can stabilize the electron-rich Ni(0) center. However, this electronic effect can also impact the catalytic performance.

While Ni(4-Fstb)₃ is an excellent precatalyst for a wide variety of important nickel-catalyzed transformations, including Suzuki-Miyaura cross-coupling reactions, its performance is not always superior to analogues with electron-donating groups. researchgate.netsci-hub.se For example, Ni(4-tBustb)₃, with its electron-donating tert-butyl groups, often exhibits faster kinetic profiles and a broader reaction scope. acs.orgfigshare.com In certain challenging transformations where Ni(4-Fstb)₃ was found to be inefficient or inactive, Ni(4-tBustb)₃ performed exceptionally well, sometimes on par with the highly reactive but unstable Ni(COD)₂. acs.org

Table 2: Influence of Electronic Effects on Catalytic Performance

| Catalyst | Substituent Type | Electronic Effect | Catalytic Performance Highlight | Reference |

|---|---|---|---|---|

| Ni(4-CF₃stb)₃ | Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Effective precatalyst but can be outperformed by electron-donating analogues. Required forcing conditions (130 °C) in an amide activation protocol. | researchgate.netacs.org |

These findings suggest that while the fluorine substituents contribute to the complex's stability, they can also render the nickel center less reactive in certain catalytic cycles compared to ligands bearing electron-donating groups. The optimal electronic properties of the ligand are therefore highly dependent on the specific chemical transformation being catalyzed.

Advanced Characterization Techniques Applied to Ni 4 Fstb ₃ Research

Electron Microscopy Studies (e.g., SEM, TEM for catalyst morphology)

While the primary literature on Ni(4-tBustb)₃ focuses on its synthesis and molecular structure, specific electron microscopy studies for this particular complex are not extensively detailed. However, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for characterizing the morphology of nickel-based catalysts, especially in heterogeneous applications.

For a catalyst like Ni(4-tBustb)₃, these techniques would provide critical information about its solid-state characteristics.

Scanning Electron Microscopy (SEM): This technique would be employed to study the surface topography, particle shape, and size distribution of solid Ni(4-tBustb)₃. In catalytic applications where the precatalyst is supported on another material, SEM is crucial for observing the distribution and morphology of the catalyst particles on the support surface. rsc.org

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the visualization of individual catalyst nanoparticles. acs.org It provides detailed information on particle size distribution, morphology, and the crystalline nature of the material. acs.org For instance, in studies of other nickel catalysts, TEM has been used to observe the formation and growth of nickel nanoparticles during reduction processes, providing insights into the genesis of the active catalytic species. acs.orgresearchgate.net

If applied to Ni(4-tBustb)₃, these techniques would yield data essential for understanding how its physical form influences its behavior as a precatalyst in various reaction media.

| Technique | Information Obtainable | Relevance to Ni(4-tBustb)₃ Research |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, particle morphology, macroscopic crystal shape, dispersion on a support. | Evaluates bulk powder characteristics and how the precatalyst deposits on support materials. |

| Transmission Electron Microscopy (TEM) | Nanoparticle size and distribution, crystal lattice imaging, identification of crystal defects. | Provides nanoscale insight into the active catalytic particles formed from the precatalyst. |

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local electronic and geometric structure of a target atom. nsrrc.org.tw Although specific XAS studies on Ni(4-tBustb)₃ are not prominent in the literature, this method is exceptionally well-suited to confirm key aspects of its structure. An XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES for Oxidation State: The XANES region, which includes the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nsrrc.org.twdtic.mil For Ni(4-tBustb)₃, the position of the Ni K-edge would be characteristic of a Ni(0) center. Comparing the edge energy to that of known nickel standards (e.g., Ni foil for Ni(0), NiO for Ni(II)) provides unambiguous confirmation of the nickel's formal oxidation state. dtic.milresearchgate.net

EXAFS for Coordination Environment: The EXAFS region contains information about the local atomic environment around the nickel center. rsc.org Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms. For Ni(4-tBustb)₃, EXAFS analysis would provide precise measurements of the Ni-C bond distances of the coordinated olefin moieties, corroborating data from diffraction methods and providing structural information even in non-crystalline states. rsc.org Time-resolved XAS could also be used to study the transient species and structural dynamics that occur during catalytic reactions. acs.org

| XAS Region | Parameter Determined | Expected Finding for Ni(4-tBustb)₃ |

|---|---|---|

| XANES | Oxidation State | Confirmation of the Ni(0) oxidation state. |

| EXAFS | Coordination Number & Bond Distances | Coordination to carbon atoms from three stilbene (B7821643) ligands; determination of precise Ni-C bond lengths. |

Other Advanced Spectroscopic or Diffraction Techniques

Research on a family of Ni(0) tris(stilbene) complexes, including Ni(4-tBustb)₃, utilized single-crystal X-ray diffraction to elucidate the source of their high stability. acs.orgresearchgate.net The structural analysis revealed several key features:

Coordination Geometry: The nickel center is coordinated by the olefinic C=C bonds of three separate trans-stilbene (B89595) derivative ligands. acs.org

Steric Protection: The bulky tert-butyl groups at the para position of the stilbene ligands provide significant steric hindrance. This steric shield effectively protects the electron-rich Ni(0) center from oxidation by air and degradation in solution. acs.orgresearchgate.net

Structural Parameters: The diffraction data provided precise measurements of key bond lengths. For example, the C=C bond distance of the coordinated stilbene in Ni(4-tBustb)₃ was found to be elongated compared to free stilbene, consistent with π-backbonding from the Ni(0) center to the π* orbital of the olefin. researchgate.net A comparative analysis of the dihedral angle between the aryl groups and the olefin plane across different substituted stilbene complexes highlighted the structural impact of the substituents. researchgate.net

These crystallographic studies were fundamental in establishing the structure-stability relationship that makes Ni(4-tBustb)₃ a superior and robust Ni(0) precatalyst compared to its analogues. acs.orgacs.org

| Structural Parameter | Finding from Single-Crystal X-ray Diffraction | Significance |

|---|---|---|

| Complex | Ni(4-tBustb)₃ | A 16-electron Ni(0) complex. acs.org |

| Coordination | Three trans-4,4'-di-tert-butylstilbene ligands. | Forms a stable tris(olefin) complex. acs.org |

| Key Feature | Steric shielding of the Ni(0) center by tert-butyl groups. | Contributes to exceptional air and benchtop stability. acs.orgresearchgate.net |

| C=C Bond Length (Olefin) | ~1.39 Å | Elongated due to π-backbonding, indicating strong Ni-olefin interaction. researchgate.net |

Conclusion and Future Research Trajectories

Synthesis of Key Findings and Contributions of Ni(4-Fstb)₃ Research

Research into Ni(4-Fstb)₃ and related tris(stilbene)nickel(0) complexes has significantly advanced the field of nickel catalysis. A key contribution has been the development of a robust, air-stable Ni(0) precatalyst that overcomes the limitations of commonly used sources like Ni(COD)₂ which is sensitive to air and heat. princeton.edu The stability of these complexes is attributed to the steric and electronic properties of the substituted stilbene (B7821643) ligands. researchgate.netacs.org For instance, a structural analysis of a family of tris-Ni(0) stilbene complexes revealed that steric hindrance at the para position of the stilbene unit plays a crucial role in protecting the Ni(0) center from oxidation. acs.org This has led to the development of complexes like Ni(4-tBustb)₃, which is stable for extended periods under ambient conditions and exhibits enhanced reactivity in various catalytic transformations compared to its predecessors. researchgate.netacs.org

The modular synthesis of these catalysts allows for the tuning of their properties by modifying the substituents on the stilbene ligand. acs.org This tunability enables the optimization of catalyst performance for specific applications, a significant step forward in rational catalyst design. The research has demonstrated that these air-stable Ni(0) precatalysts are effective in a wide range of cross-coupling reactions, including C-C and C-N bond formation, showcasing their versatility and practical utility in synthetic chemistry. acs.org

Outlook for Novel Catalytic Transformations and Methodologies

The development of air-stable and highly reactive Ni(0) precatalysts like those in the Ni(4-Fstb)₃ family opens avenues for novel catalytic transformations. The unique reactivity of nickel, which can access various oxidation states, allows for the exploration of previously challenging reactions. princeton.edu For example, the use of these catalysts in migratory cycloisomerization reactions of o-alkynylanilides to produce 2,3-disubstituted indoles has been reported. researchgate.net This transformation proceeds through an unconventional mechanism involving an aza-nickelcyclepentene intermediate. researchgate.net

Future research is expected to focus on leveraging the enhanced stability and reactivity of these precatalysts to develop new synthetic methodologies. This includes their application in photoredox catalysis for reactions such as the deoxygenative alkenylation of carboxylic acids to form all-carbon tetrasubstituted alkenes. Furthermore, the compatibility of these catalysts with a broad range of functional groups and their ability to operate under milder reaction conditions will likely lead to the discovery of new cross-coupling reactions and other catalytic cycles that are currently inaccessible with traditional nickel catalysts.

Design Strategies for Next-Generation Air-Stable Nickel(0) Precatalysts

The insights gained from studying Ni(4-Fstb)₃ and its analogues provide a clear roadmap for designing the next generation of air-stable nickel(0) precatalysts. A key strategy involves the systematic variation of the steric and electronic properties of the supporting ligands. For N-heterocyclic carbene (NHC)-Ni(0) complexes, for instance, modulating the structure of fumarate and acrylate ligands has been shown to impact both the stability and reactivity of the precatalysts. acs.org

Another promising approach is the use of π-acidic ligands to stabilize the electron-rich Ni(0) center, which has been successfully employed to create air-stable NHC–Ni(0) precatalysts. researchgate.net The principle of ligand modularity is central to future design strategies, allowing for the creation of a diverse library of precatalysts tailored for specific catalytic applications. princeton.edu The development of complexes like (1,5-Cyclooctadiene)(duroquinone)nickel(0) (Ni(COD)(DQ)) serves as an excellent example of an air-stable 18-electron nickel(0)–olefin precatalyst that has shown broad utility. Future designs will likely incorporate a combination of sterically demanding and electronically tunable ligands to achieve a fine balance between stability and high catalytic activity.

Exploration of Heterogenized Ni(4-Fstb)₃ Systems for Sustainable Catalysis

To further enhance the practical applicability and sustainability of Ni(4-Fstb)₃ and related catalysts, research is moving towards the development of heterogenized systems. Immobilizing these homogeneous catalysts on solid supports offers several advantages, including ease of separation from the reaction mixture, catalyst recycling, and suitability for continuous flow processes. These factors are critical for reducing the environmental impact and cost of chemical manufacturing.

Q & A

Basic: What are the key considerations for synthesizing and characterizing Ni(4-Fstb)₃?

Methodological Answer:

Ni(4-Fstb)₃ is synthesized via reaction of Ni(acac)₂ with 4-Fstb ligand and AlEt₃. Key steps include:

- Precision in Stoichiometry : Ensure molar ratios align with published protocols to avoid byproducts (e.g., THF-substituted species observed in NMR) .

- Crystallization Control : Cooling THF solutions to -80°C yields orange crystals suitable for X-ray diffraction. Validate purity via elemental analysis (e.g., C: 70.20% experimental vs. 71.31% theoretical) .

- Spectroscopic Validation : Use ¹H and ¹⁹F NMR to detect ligand coordination and potential substitutions (e.g., THF interference). Compare spectra to reference data to confirm structural integrity .

Basic: How can researchers ensure reproducibility of Ni(4-Fstb)₃ synthesis?

Methodological Answer:

- Detailed Protocols : Document reaction conditions (temperature, solvent purity, inert atmosphere) and share in supplementary materials to align with Beilstein Journal guidelines .

- Data Transparency : Publish raw NMR, XRD, and elemental analysis datasets in FAIR-compliant repositories to enable validation .

- Inter-lab Validation : Collaborate with independent labs to replicate synthesis and compare results, addressing variability in ligand substitution or crystallization efficiency .

Advanced: How should researchers resolve contradictions in spectroscopic data for Ni(4-Fstb)₃?

Methodological Answer:

Contradictions (e.g., NMR signals indicating free ligand vs. coordinated species) require:

- Multi-technique Cross-validation : Combine XRD (definitive structural data) with NMR and IR to distinguish between static and dynamic ligand behavior .

- Variable-Temperature Studies : Conduct NMR at different temperatures to assess ligand exchange rates and thermodynamic stability .

- Error Analysis : Quantify discrepancies (e.g., elemental analysis deviations) using statistical tools (standard deviation, confidence intervals) and refine synthesis protocols accordingly .

Advanced: What statistical methods are appropriate for analyzing catalytic performance data involving Ni(4-Fstb)₃?

Methodological Answer:

- Test Selection : Use ANOVA for comparing catalytic yields across multiple trials; apply non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality .

- Assumption Checks : Verify homogeneity of variance (Levene’s test) and normality (Shapiro-Wilk) before selecting parametric tests .

- Consultation : Engage statisticians early to design experiments (e.g., blocking for batch effects) and interpret p-values in context of catalytic mechanisms .

Advanced: How can computational modeling complement experimental studies of Ni(4-Fstb)₃?

Methodological Answer:

- DFT Calculations : Predict electronic structure (e.g., Ni-ligand bond strengths) to explain experimental reactivity trends .

- Molecular Dynamics : Simulate ligand substitution dynamics in solvents like THF to reconcile NMR observations .

- Validation : Compare computed vs. experimental XRD parameters (e.g., bond lengths, angles) to refine force fields .

Advanced: What strategies address data FAIRness challenges for Ni(4-Fstb)₃ research?

Methodological Answer:

- Metadata Standards : Use IUPAC-compliant terminology for chemical descriptors and deposit datasets in discipline-specific repositories (e.g., NFDI4Chem) .

- Peer Review Integration : Submit datasets for pre-publication peer review to ensure compliance with FAIR principles (accessibility, interoperability) .

- Template Adoption : Follow journal-specific guidelines (e.g., Beilstein’s supplemental data templates) to standardize data presentation .

Advanced: How to design experiments investigating Ni(4-Fstb)₃’s role in catalysis?

Methodological Answer:

- Hypothesis Framing : Define mechanistic questions (e.g., ligand lability vs. redox activity) using literature precedents .

- Control Systems : Include ligand-free Ni catalysts and ligand-only reactions to isolate Ni(4-Fstb)₃’s contribution .

- Kinetic Profiling : Use stopped-flow techniques or in-situ spectroscopy to monitor reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.